Mono-Galloylation Confers Intermediate α-Amylase Inhibitory Potency Between Non-Galloylated and Di-Galloylated Theaflavins
Theaflavin-3-gallate exhibits intermediate inhibitory potency against human pancreatic α-amylase, a key enzyme in starch digestion. Its activity is precisely defined by its galloylation state, following the rank order: TF-3,3'-di-O-gallate > TF-3'-O-gallate > TF-3-O-gallate > theaflavin. This structural requirement means that substituting theaflavin gallate with non-galloylated theaflavin or the di-gallate will yield either lower or higher apparent inhibition, respectively, compromising data interpretation in carbohydrate metabolism studies [1].
| Evidence Dimension | Inhibitory potency against human pancreatic α-amylase |
|---|---|
| Target Compound Data | IC50 rank: 3rd most potent (specific IC50 value not reported in comparative study) |
| Comparator Or Baseline | theaflavin-3,3'-di-O-gallate (IC50 rank: most potent), theaflavin (IC50 rank: least potent) |
| Quantified Difference | Potency rank order: theaflavin-3,3'-di-O-gallate > theaflavin-3'-O-gallate > theaflavin-3-O-gallate > theaflavin |
| Conditions | In vitro enzyme inhibition assay and in silico molecular docking |
Why This Matters
This evidence defines the precise structure-activity relationship (SAR) for α-amylase inhibition, ensuring that researchers can attribute observed biological effects specifically to the mono-galloylated form, rather than to class-wide theaflavin activity.
- [1] Zhang, B., & Li, X. (2013). Elucidation of structural difference in theaflavins for modulation of starch digestion. Journal of Functional Foods, 5(4), 2024-2029. View Source
